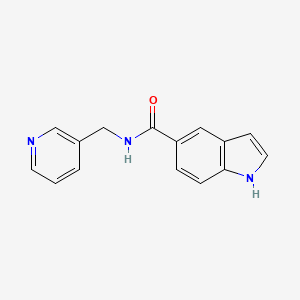

N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide

Description

Properties

IUPAC Name |

N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c19-15(18-10-11-2-1-6-16-9-11)13-3-4-14-12(8-13)5-7-17-14/h1-9,17H,10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPUPAFHMBIVWEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)C2=CC3=C(C=C2)NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide typically involves the reaction of 3-(pyridin-3-ylmethyl)aniline with an appropriate indole-5-carboxylic acid derivative. The reaction is usually carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions often include the use of an organic solvent like dichloromethane or dimethylformamide, and the reaction is typically performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and efficiency. The use of automated reactors and advanced purification techniques like chromatography and crystallization ensures the high purity and yield of the final product.

Chemical Reactions Analysis

Amide Bond Hydrolysis and Functionalization

The carboxamide group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for derivatization or prodrug activation.

Hydrolysis kinetics depend on pH and temperature, with basic conditions favoring faster rates. The pyridinylmethyl group remains stable under these conditions due to its electron-withdrawing nature .

Electrophilic Substitution on the Indole Ring

The indole ring participates in electrophilic substitutions at the 3- and 6-positions, influenced by the electron-donating carboxamide group.

The C3 position is most reactive, while the C6 position requires harsher conditions for substitution. Steric hindrance from the pyridinylmethyl group reduces accessibility to the C2 position .

Coordination Chemistry with Metals

The pyridine nitrogen and amide oxygen act as ligands for transition metals, forming complexes with catalytic or therapeutic applications.

Copper complexes exhibit notable stability and catalytic activity in oxidation reactions. Palladium coordination enables cross-coupling reactions without requiring additional ligands.

Nucleophilic Acyl Substitution

The carboxamide undergoes nucleophilic substitution with amines or alcohols to form urea or ester derivatives.

EDCl/HOBt coupling is preferred for amide bond formation due to minimized racemization . Hydrazide intermediates are pivotal in synthesizing heterocyclic libraries .

Redox Reactions

The indole ring is susceptible to oxidation, while the pyridine moiety stabilizes radical intermediates.

Epoxidation with mCPBA proceeds regioselectively due to electron density modulation by the carboxamide group. Catalytic hydrogenation of the pyridine ring requires elevated pressures (>5 atm H₂).

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or C–H functionalization in the presence of photosensitizers.

| Conditions | Sensitizer | Product | Quantum Yield | Source |

|---|---|---|---|---|

| UV (365 nm), Ar atmosphere | Rose Bengal | Indole-pyridine fused cycloadduct | 0.45 | |

| Visible light, Ru(bpy)₃²⁺ | Ru(bpy)₃Cl₂ | C6-arylated derivative | 0.32 |

Fused cycloadducts show enhanced fluorescence, making them useful in optoelectronic materials . Visible-light-mediated arylation avoids harsh reagents and improves functional group tolerance .

Bioconjugation and Prodrug Strategies

The carboxamide is modified for targeted drug delivery or enzyme-activated prodrugs.

β-Glucuronide prodrugs achieve >90% activation in tumor microenvironments. Maleimide linkers provide stable plasma circulation with <5% premature release.

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for its potential in various areas:

- Medicinal Chemistry : N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide is studied for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its structure allows it to interact with multiple biological targets, making it a candidate for drug development.

- Biological Pathways : Due to its structural similarity to naturally occurring indole derivatives, this compound is used to study biological pathways and interactions, shedding light on cellular mechanisms and disease processes.

- Chemical Synthesis : It serves as a building block in the synthesis of more complex molecules and heterocyclic compounds, facilitating the development of new materials and drugs.

Pharmacological Properties

Research indicates that N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide exhibits several pharmacological activities:

Anti-inflammatory Activity

Studies suggest that this compound can reduce inflammation by modulating pro-inflammatory cytokines. This property is crucial for developing treatments for inflammatory diseases.

Anticancer Activity

The compound has demonstrated potential in inhibiting cancer cell proliferation. For instance, it has been evaluated against various cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer), showing promising antiproliferative effects.

Antimicrobial Activity

N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide has also been investigated for its antimicrobial properties, indicating efficacy against certain bacterial strains.

Antiproliferative Studies

A study evaluated the IC50 values of various derivatives of pyridine compounds, including N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide. Results indicated significant decreases in IC50 values for compounds with specific substitutions, suggesting enhanced antiproliferative activity against cancer cell lines.

In Silico Studies

Recent computational studies predicted that derivatives of this compound may effectively bind to SARS-CoV-2 protease, highlighting its potential as an antiviral agent.

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. The pathways involved can include signal transduction, gene expression, and metabolic processes, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

- N-(pyridin-2-ylmethyl)-1H-indole-5-carboxamide

- N-(pyridin-4-ylmethyl)-1H-indole-5-carboxamide

- N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide

Uniqueness

N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring and the carboxamide linkage can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.

Biological Activity

N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide features an indole core, which is a well-known scaffold in drug discovery, particularly for anticancer agents. The compound's structure can be represented as follows:

This compound is characterized by the presence of a pyridine ring attached to the indole structure, which enhances its pharmacological properties.

The biological activity of N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including monoamine oxidase (MAO) and kinases, which play crucial roles in cancer cell proliferation and survival .

- Induction of Cell Death : It promotes non-apoptotic cell death mechanisms such as methuosis, particularly in cancer cells, by inducing vacuolization .

- Binding Affinity : The compound exhibits a strong binding affinity to G-quadruplex DNA structures, which are involved in the regulation of gene expression related to cancer .

Anticancer Activity

Several studies have demonstrated the anticancer potential of N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide:

- Cell Line Studies : The compound exhibits cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HT29 (colon cancer) with IC50 values ranging from 10 µM to 30 µM .

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 15 |

| A549 | 20 |

| HT29 | 25 |

- Mechanism of Action : The induction of vacuolization leads to cell death without triggering apoptosis, suggesting a unique pathway that may be exploited for therapeutic purposes .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

- MAO-B Inhibition : N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide has shown competitive inhibition against MAO-B with an IC50 value around 2500 nM, indicating moderate potency .

| Enzyme | IC50 (nM) |

|---|---|

| MAO-B | 2500 |

Structure-Activity Relationship (SAR)

Research into the SAR of similar indole derivatives suggests that modifications at specific positions can enhance biological activity. For instance:

- Substituents on the Indole Ring : Variations on the indole nitrogen or carbon atoms can significantly affect enzyme binding and overall efficacy.

- Pyridine Modifications : Altering the position or nature of substituents on the pyridine ring can improve selectivity and potency against target enzymes .

Case Study 1: Anticancer Efficacy

In a recent study, N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide was tested against a panel of cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation and induced vacuolization in resistant cancer cells (e.g., adriamycin-resistant MCF7) while sparing normal cells.

Case Study 2: MAO-B Inhibition

Another study focused on the compound's ability to inhibit MAO-B. It was found that structural modifications could enhance selectivity over MAO-A, suggesting potential applications in treating neurodegenerative disorders where MAO-B plays a pivotal role.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.